molecular formula C6H7F2N3O B11801479 4-(2,2-Difluoroethoxy)pyrimidin-5-amine

4-(2,2-Difluoroethoxy)pyrimidin-5-amine

Cat. No.: B11801479
M. Wt: 175.14 g/mol
InChI Key: QMIRIIVRXRTJOT-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)pyrimidin-5-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a difluoroethoxy group attached to the pyrimidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 4-chloropyrimidine with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the difluoroethoxy group. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2,2-Difluoroethoxy)pyrimidin-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which are important in various chemical research and industrial applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine: This compound is similar in structure but contains a chlorine atom instead of an amino group.

    4-(2,2-Difluoroethoxy)pyrimidin-5-ol: This compound has a hydroxyl group instead of an amino group.

Uniqueness

4-(2,2-Difluoroethoxy)pyrimidin-5-amine is unique due to the presence of both the difluoroethoxy group and the amino group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H7F2N3O

Molecular Weight

175.14 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)pyrimidin-5-amine

InChI

InChI=1S/C6H7F2N3O/c7-5(8)2-12-6-4(9)1-10-3-11-6/h1,3,5H,2,9H2

InChI Key

QMIRIIVRXRTJOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)OCC(F)F)N

Origin of Product

United States

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